molecular formula C15H11ClF3NO2 B11941712 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Katalognummer: B11941712
Molekulargewicht: 329.70 g/mol
InChI-Schlüssel: KIDBNMUEUBARRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C15H11ClF3NO2 and a molecular weight of 329.709 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a methoxy group, and a chloro group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxybenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon as a catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and chloro groups contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high lipophilicity and specific binding interactions .

Eigenschaften

Molekularformel

C15H11ClF3NO2

Molekulargewicht

329.70 g/mol

IUPAC-Name

3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-6-5-9(7-12(13)16)14(21)20-11-4-2-3-10(8-11)15(17,18)19/h2-8H,1H3,(H,20,21)

InChI-Schlüssel

KIDBNMUEUBARRL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.